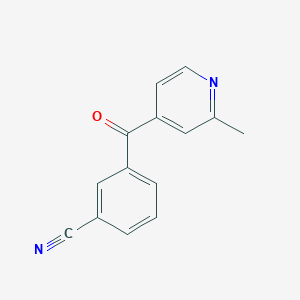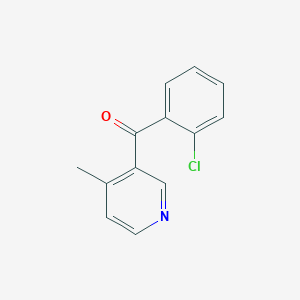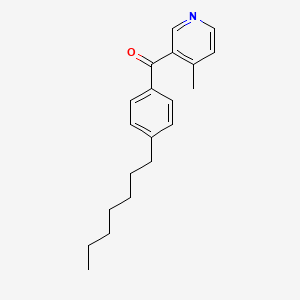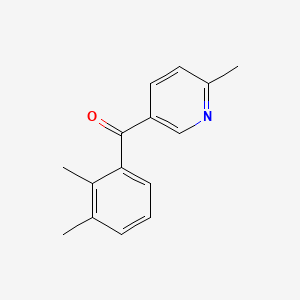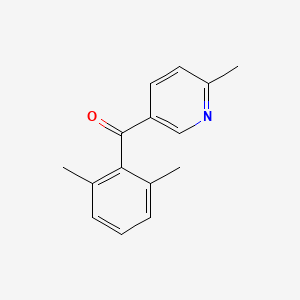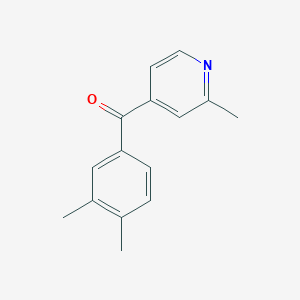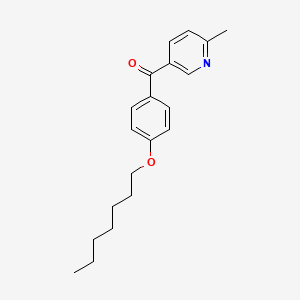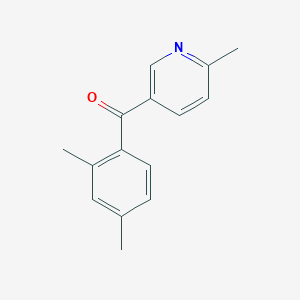
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
描述
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid is a compound that belongs to the class of benzisothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of phenylacetic acid , which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle . .
Mode of Action
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Biochemical Pathways
Phenylacetic acid, a related compound, is involved in the urea cycle . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Pharmacokinetics
Phenylacetic acid, a related compound, is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate .
Result of Action
Phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
生化分析
Biochemical Properties
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid plays a crucial role in biochemical reactions, particularly in the catabolism of phenylalanine. It interacts with various enzymes, including phenylacetate esterases found in the human liver cytosol and plasma, which hydrolyze phenylacetate . Additionally, it is involved in the phenylacetic acid catabolic pathway, which regulates antibiotic and oxidative stress responses in bacteria . These interactions highlight the compound’s significance in both human and microbial biochemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating gene expression and cellular metabolism. For instance, in the bacterium Acinetobacter baumannii, the compound regulates the expression of genes involved in antibiotic resistance and oxidative stress responses . This regulation is crucial for the bacterium’s survival under harsh conditions, demonstrating the compound’s impact on cellular signaling pathways and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. It acts as a weak acid, donating a proton to bases in solution . This property enables it to participate in numerous biochemical reactions, including the formation of phenylacetone through ketonic decarboxylation . Additionally, the compound’s interaction with enzymes such as phenylacetate esterases and its role in the phenylacetic acid catabolic pathway further elucidate its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that phenylacetic acid, a related compound, is stable under standard laboratory conditions but may degrade over extended periods . This degradation can impact the compound’s efficacy in biochemical assays and long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing stress responses. At higher doses, it may cause toxic or adverse effects. For example, phenylacetic acid has been shown to cause irritation and toxicity at high concentrations . These findings underscore the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylacetic acid catabolic pathway. This pathway includes the degradation of phenylalanine to phenylacetic acid, which is then further metabolized by a series of enzymes . The compound’s involvement in these pathways highlights its role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In plants, for instance, phenylacetic acid is widely distributed and plays a role in regulating auxin-responsive genes . This distribution is crucial for the compound’s biological activity and its ability to influence cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, proteins involved in the phenylacetic acid catabolic pathway are localized to specific subcellular regions to facilitate efficient metabolism . Understanding the subcellular localization of the compound can provide insights into its biochemical roles and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzisothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The final product is obtained through purification steps such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs .
化学反应分析
Types of Reactions
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzisothiazole ring .
科学研究应用
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzisothiazole core structure and have similar biological activities.
Benzoxazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Phenylacetic acid derivatives: Compounds with a phenylacetic acid moiety that exhibit diverse biological activities.
Uniqueness
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid is unique due to its specific combination of the benzisothiazole ring and phenylacetic acid moiety.
属性
IUPAC Name |
(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLULBIWQZOAADG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



